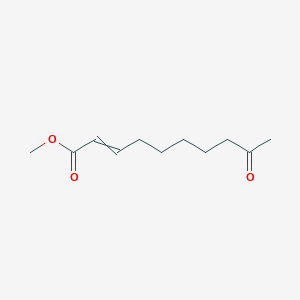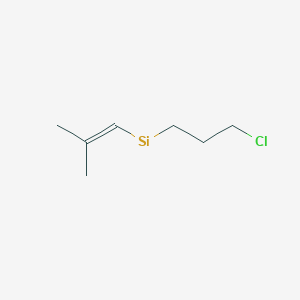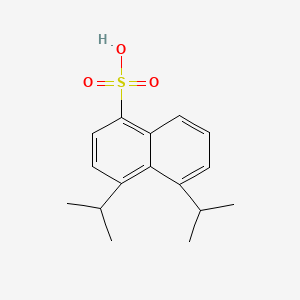
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C16H22O3S. It is a derivative of naphthalene, characterized by the presence of two isopropyl groups at the 4 and 5 positions and a sulfonic acid group at the 1 position. This compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid typically involves the sulfonation of 4,5-Di(propan-2-yl)naphthalene. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 1 position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates.
Wissenschaftliche Forschungsanwendungen
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-sulfonic acid: Similar in structure but lacks the isopropyl groups.
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene with the sulfonic acid group at the 2 position.
4,5-Dimethylnaphthalene-1-sulfonic acid: Similar structure with methyl groups instead of isopropyl groups.
Uniqueness: 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to the presence of isopropyl groups, which can influence its chemical properties and reactivity. These groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other naphthalene sulfonic acid derivatives.
Eigenschaften
CAS-Nummer |
82-52-0 |
|---|---|
Molekularformel |
C16H20O3S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4,5-di(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H20O3S/c1-10(2)12-6-5-7-14-15(20(17,18)19)9-8-13(11(3)4)16(12)14/h5-11H,1-4H3,(H,17,18,19) |
InChI-Schlüssel |
PBHGGNJOKATMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=C2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


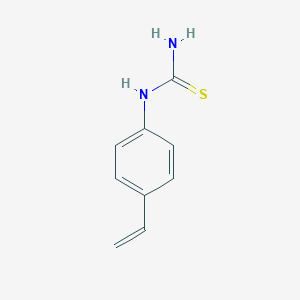
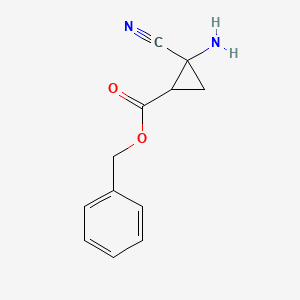

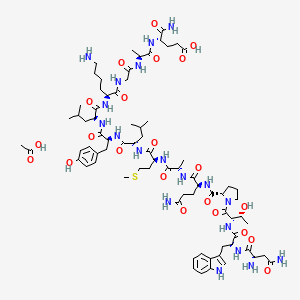
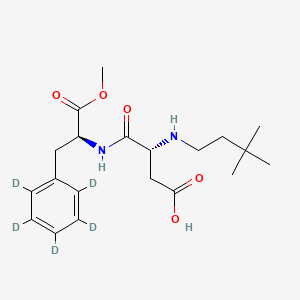

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
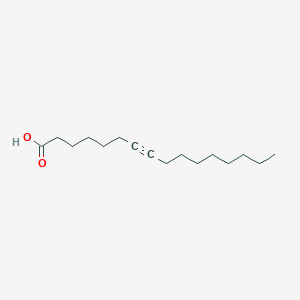
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)


